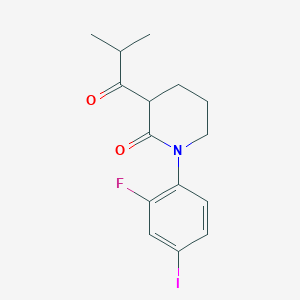
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. This compound is characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 4-position of the phenyl ring, as well as a 2-methylpropanoyl group attached to the piperidinone ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of the fluorine and iodine atoms onto the phenyl ring through electrophilic aromatic substitution reactions.
Acylation: Attachment of the 2-methylpropanoyl group to the piperidinone ring via Friedel-Crafts acylation.
Cyclization: Formation of the piperidinone ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms, as well as the 2-methylpropanoyl group, can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Lacks the fluorine atom, which can influence its chemical properties.
1-(2-Fluoro-4-iodophenyl)-3-(2-ethylpropanoyl)piperidin-2-one: Has a different alkyl group, which can alter its physical and chemical characteristics.
Uniqueness
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the specific combination of fluorine and iodine atoms on the phenyl ring, along with the 2-methylpropanoyl group on the piperidinone ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C15H17FINO2 |
|---|---|
分子量 |
389.20 g/mol |
IUPAC名 |
1-(2-fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C15H17FINO2/c1-9(2)14(19)11-4-3-7-18(15(11)20)13-6-5-10(17)8-12(13)16/h5-6,8-9,11H,3-4,7H2,1-2H3 |
InChIキー |
BOHIDOWRHRJKBK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



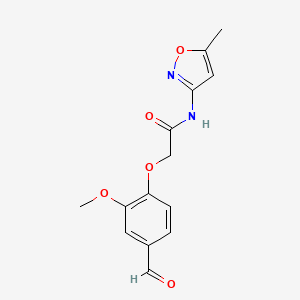

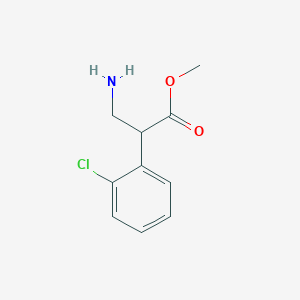
![5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)
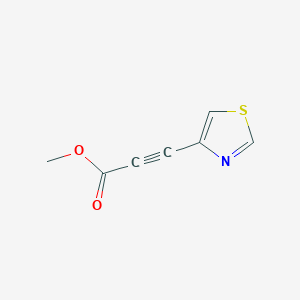
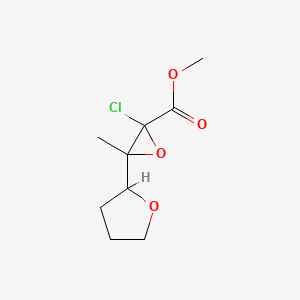
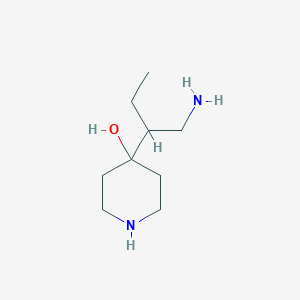
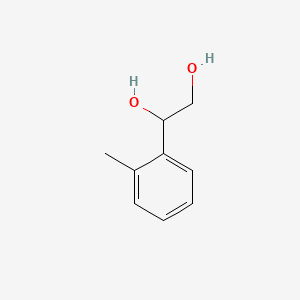
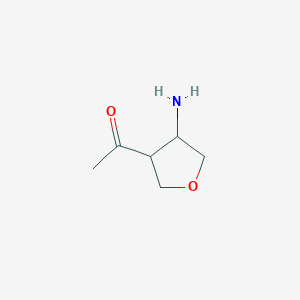
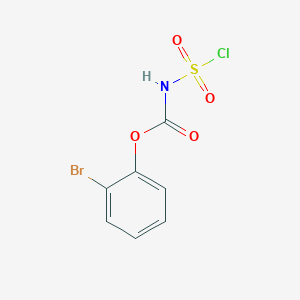
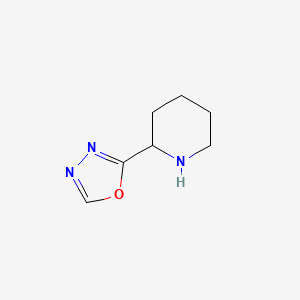
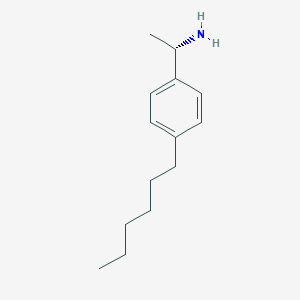
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)
